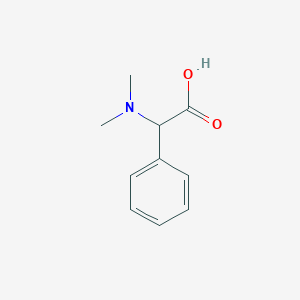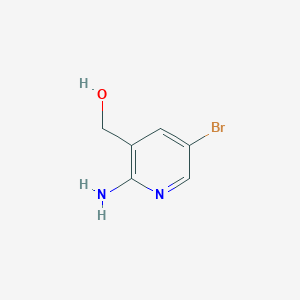
2-(ジメチルアミノ)-2-フェニル酢酸
概要
説明
2-(Dimethylamino)-2-phenylacetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups
科学的研究の応用
2-(Dimethylamino)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase
Mode of Action
The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism
Pharmacokinetics
The pharmacokinetics of 2-(Dimethylamino)-2-phenylacetic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of 2-(dimethylamino)-2-phenylacetic acid .
Result of Action
The molecular and cellular effects of 2-(Dimethylamino)-2-phenylacetic acid’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(Dimethylamino)-2-phenylacetic acid could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of 2-(Dimethylamino)-2-phenylacetic acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(Dimethylamino)-2-phenylacetic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction may produce phenylethanol derivatives.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)acetic acid: Similar in structure but lacks the phenyl group.
2-Phenylacetic acid: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylglycine: Similar in structure but has a different arrangement of functional groups.
Uniqueness
2-(Dimethylamino)-2-phenylacetic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBRLOZPSSKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311293 | |
| Record name | 2-(dimethylamino)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14758-99-7 | |
| Record name | 14758-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)





